

# Deuterated vs. Non-Deuterated DMT: A Comparative Review of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of psychedelic medicine is rapidly evolving, with N,N-Dimethyltryptamine (DMT) emerging as a promising candidate for the treatment of various mental health conditions. A key area of innovation lies in the development of deuterated forms of DMT, which aim to optimize the pharmacokinetic profile of the molecule and potentially enhance its therapeutic effects. This guide provides a comprehensive cross-study comparison of clinical trial results for both deuterated and non-deuterated DMT formulations, supported by available experimental data.

## **Executive Summary**

Clinical trials investigating intravenous (IV) and inhaled formulations of DMT and its analogs have demonstrated rapid and significant antidepressant effects in patients with Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD). Deuterated DMT, such as Cybin's CYB004, is being developed to prolong the psychedelic experience and improve bioavailability by leveraging the kinetic isotope effect to slow metabolism. While direct head-to-head clinical trials are not yet available, this guide synthesizes findings from separate studies to offer a comparative overview.

# Data Presentation: Quantitative Comparison of Clinical Trial Results



The following tables summarize key quantitative data from clinical trials of non-deuterated and deuterated DMT, as well as a related compound, 5-MeO-DMT.

Table 1: Efficacy of Non-Deuterated DMT (SPL026) in Major Depressive Disorder (MDD)

| Trial Phase           | Primary Endpoint                                                                | Key Findings                                                                                                                                                                                                                                                                                                     | Remission Rates                                                                                                                                       |
|-----------------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase IIa             | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline | - Statistically significant reduction in depressive symptoms at two weeks post-dose compared to placebo.[1][2]7.4 point difference in MADRS score versus placebo at two weeks. [1][2][3] - Rapid onset of antidepressant effect at one week, with a -10.8 point difference in MADRS score versus placebo. [1][3] | - 57% remission rate at three months after a single dose.[1][3] - Of patients in remission at three months, 64% sustained remission at six months.[4] |
| Phase Ib (with SSRIs) | Safety and Efficacy<br>with concurrent SSRI<br>use                              | - SPL026 was well-tolerated with SSRIs.  [5] - Potentially enhanced antidepressant effect when administered with SSRIs compared to SPL026 alone.[5]                                                                                                                                                              | Not Reported                                                                                                                                          |

Table 2: Efficacy of Inhaled 5-MeO-DMT (GH001) in Treatment-Resistant Depression (TRD)



| Trial Phase | Primary Endpoint                       | Key Findings                                                                                                                                                                                            | Remission Rates                                                                                                                                                         |
|-------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase IIb   | Change in MADRS<br>score from baseline | - Significant reduction of 15.2 points in MADRS total score on day eight compared to a 0.3-point increase in the placebo group.[6] [7] - Ultra-rapid and profound reduction in depressive symptoms. [6] | - 57.5% remission rate on day eight compared to 0% for placebo.[6][8] - Among patients in the openlabel extension, 77.8% were in remission at the sixmonth visit.[6][7] |

Table 3: In Vitro Pharmacokinetic Comparison of Deuterated DMT (SPL028) vs. Non-Deuterated DMT

| Compound                      | Half-life (in human<br>hepatocytes) | Intrinsic Clearance<br>(in human<br>hepatocytes) | Key Observation                                                                                                              |
|-------------------------------|-------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| DMT                           | 190.4 min                           | 16.6 μL/min/million<br>cells                     | -                                                                                                                            |
| 96.6% D2-DMT<br>(SPL028)      | 223.4 min                           | 7.3 μL/min/million<br>cells                      | Deuteration at the α-<br>carbon demonstrated<br>the greatest effect on<br>increasing half-life and<br>reducing clearance.[9] |
| D6-DMT (N-methyl deuteration) | 117.2 min                           | 15.2 μL/min/million<br>cells                     | Deuteration of the N-methyl substituents alone had less impact on metabolic stability.  [9]                                  |

## **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are outlined below.



#### Small Pharma SPL026 Phase IIa Trial in MDD

- Study Design: A two-stage study investigating the efficacy and safety of 21.5mg intravenous (IV) SPL026 with supportive therapy in 34 patients with moderate/severe MDD.[4]
  - Stage 1: A blinded, randomized, placebo-controlled two-week phase to assess the efficacy of a single dose of SPL026.[4]
  - Stage 2: An open-label phase where all participants received SPL026 treatment and were followed for an additional three months.[4]
- Primary Endpoint: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to two weeks post-dose.[1][2]
- Key Secondary Endpoints: Change in MADRS score at one-week post-dose.[1]
- Follow-up: Patients were followed up for six months to assess the durability of the antidepressant effect.[4]

#### GH Research GH001 Phase IIb Trial in TRD

- Study Design: A randomized, double-blind, placebo-controlled trial involving 81 patients with TRD.[6][7]
- Intervention: Inhaled GH001 (mebufotenin, 5-MeO-DMT) or placebo.
- Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating
   Scale (MADRS) total score on day eight.[6][10]
- Secondary Endpoints: Improvements on the Clinical Global Impression-Severity (CGI-S) scale, Hamilton Anxiety Rating Scale (HAM-A), and the Quality of Life Enjoyment and Satisfaction Questionnaire Short Form (Q-LES-Q-SF) on day eight.[6][10]

### Cybin CYB004 (Deuterated DMT) Study

 Study Design: A series of clinical studies (CYB004E Parts A, B, and C) to explore the pharmacokinetics (PK), pharmacodynamics (PD), and safety of DMT and CYB004.[11]



 Objective: To characterize the PK/PD relationship and determine if deuteration could decrease metabolism, reduce pharmacokinetic variability, and improve bioavailability while maintaining desired psychedelic effects.[11]

# Mandatory Visualizations Signaling and Metabolic Pathways

The therapeutic and psychedelic effects of DMT are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor. The metabolic breakdown of DMT is a key determinant of its short duration of action.



Click to download full resolution via product page

Caption: DMT Metabolism and Signaling Pathway.



## Experimental Workflow: Phase IIa Trial of SPL026 in MDD

The following diagram illustrates the workflow of a typical Phase IIa clinical trial for a psychedelic compound in Major Depressive Disorder.



Click to download full resolution via product page

Caption: SPL026 Phase IIa Clinical Trial Workflow.

### **Logical Relationship: Rationale for Deuterated DMT**



This diagram outlines the logical progression from the limitations of standard DMT to the proposed advantages of a deuterated formulation.



Click to download full resolution via product page

Caption: Rationale for Developing Deuterated DMT.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Small Pharma Reports Positive Top-line Results from Phase IIa Trial of SPL026 in Major Depressive Disorder - BioSpace [biospace.com]
- 2. Small Pharma's depressive disorder therapy trial meets primary [clinicaltrialsarena.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Cybin Small Pharma Reports Positive Top-line Data from SPL026 (DMT)-SSRI Drug Interaction Study in Patients with Major Depressive Disorder [ir.cybin.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. GH's Inhaled Psychedelic Succeeds in Mid-Stage Depression Trial BioSpace [biospace.com]
- 8. GH Research PLC Reports Positive Phase 2b Trial Results for GH001 in Treatment-Resistant Depression and Financial Update for Q1 2025 | Nasdag [nasdag.com]
- 9. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine -PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. cybin.com [cybin.com]
- To cite this document: BenchChem. [Deuterated vs. Non-Deuterated DMT: A Comparative Review of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588022#cross-study-comparison-of-deuterated-dmt-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com